molecular formula C8H11NO3 B1607778 Ethyl cyano(ethoxymethylene)acetate CAS No. 42466-69-3

Ethyl cyano(ethoxymethylene)acetate

Cat. No. B1607778
CAS RN: 42466-69-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
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Patent
US07728029B2

Procedure details

A solution containing t-butylhydrazine hydrochloride salt (10 g, 80.3 mmol), ethyl (ethoxymethylene)-cyanoacetate (13.6 g, 80.4 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol) in 100 mL ethanol was stirred and refluxed for 16 hours. The solution was poured into ice-water. The separated aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed successively with water and saturated brine solution and dried with sodium sulfate. The solvent was removed in vacuo to give 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (13 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].C(O[CH:11]=[C:12]([C:18]#[N:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])C.C([O-])(=O)C.[Na+]>C(O)C>[CH2:16]([O:15][C:13]([C:12]1[CH:11]=[N:7][N:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:18]=1[NH2:19])=[O:14])[CH3:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed successively with water and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.